Product packaging for 2-(3-Methoxypyridin-2-YL)ethanol(Cat. No.:CAS No. 90087-19-7)

2-(3-Methoxypyridin-2-YL)ethanol

Cat. No.: B3060835
CAS No.: 90087-19-7
M. Wt: 153.18
InChI Key: MZBQVMSHCQRSQQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives

Heterocyclic compounds are fundamental to the study of organic chemistry, with pyridine-based structures being among the most extensively researched. nih.gov Pyridine is a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom. numberanalytics.comslideshare.net This nitrogen-containing heterocycle is a key building block in numerous applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in a wide range of FDA-approved drugs and biologically active compounds. nih.govnih.gov

2-(3-Methoxypyridin-2-YL)ethanol belongs to this important class of pyridine derivatives. Its structure is characterized by a pyridine ring substituted at the 2- and 3-positions. Such polysubstituted pyridines are of significant interest to researchers as the nature and position of the substituents can dramatically influence the molecule's physical, chemical, and biological properties. nih.gov

Structural Features and Chemical Environment of this compound

The chemical environment of this compound is defined by the interplay of its three key components: the pyridine ring, the ethanol (B145695) substituent at the 2-position, and the methoxy (B1213986) group at the 3-position.

Pyridine Ring: As an aromatic heterocycle, the pyridine ring has a delocalized π-electron system. numberanalytics.com The nitrogen atom in the ring is more electronegative than the carbon atoms, which influences the electron distribution and reactivity of the ring. Nucleophilic substitutions are generally favored at the 2-position of the pyridine ring. slideshare.net

Ethanol Group (-CH₂CH₂OH): The presence of a primary alcohol functional group introduces the capacity for hydrogen bonding and provides a site for further chemical modifications, such as esterification or oxidation. The 2-(pyridin-2-yl)ethyl moiety itself has been explored as a protecting group for carboxylic acids in polymer chemistry, highlighting its chemical utility. rsc.org

The combination of these features—a nucleophilic nitrogen center, a reactive hydroxyl group, and an electron-influencing methoxy group—makes this compound a molecule with a rich and varied chemical character.

Below is a table summarizing some of the key properties of this compound.

PropertyValueReference(s)
CAS Number 90087-19-7 sigmaaldrich.combldpharm.com
Molecular Formula C₈H₁₁NO₂ sigmaaldrich.combldpharm.com
Molecular Weight 153.18 g/mol sigmaaldrich.combldpharm.com
Physical Form Pale-yellow to Yellow-brown Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com
IUPAC Name 2-(3-methoxy-2-pyridinyl)ethanol sigmaaldrich.com

Overview of Potential Academic Research Significance for Methoxypyridine Ethanol Derivatives

While specific research on this compound itself is not extensively documented in mainstream literature, the broader class of methoxypyridine and pyridine ethanol derivatives is of considerable interest in academic and industrial research, particularly in medicinal chemistry.

Pyridine derivatives are integral to the development of new therapeutic agents for a wide array of diseases. nih.govnih.gov The substitution pattern on the pyridine ring is a key area of exploration for chemists aiming to design new drugs. For instance, the synthesis of novel methoxypyridine-derived compounds has been a strategy in the development of γ-secretase modulators, which are investigated for potential therapeutic applications. nih.gov

Furthermore, functionalized pyridines containing alcohol moieties serve as versatile intermediates in organic synthesis. They can be used to build more complex molecular architectures. For example, the synthesis of thieno[2,3-d]pyrimidine-4-one derivatives, which have shown antitumor activity, has utilized ethanol as a solvent in key reaction steps, and the structures often incorporate various substituted rings. nih.gov The development of novel pyridine-based hybrids for anticancer research often involves evaluating the effects of different substituents, including those that can form hydrogen bonds, such as methoxy and hydroxyl groups. nih.gov The general synthetic utility of pyridine ethanol derivatives is also demonstrated in their use for creating specialized polymers. rsc.org

The academic significance of compounds like this compound lies in their potential as building blocks for creating novel molecules with tailored properties for applications in drug discovery, materials science, and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B3060835 2-(3-Methoxypyridin-2-YL)ethanol CAS No. 90087-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-5-9-7(8)4-6-10/h2-3,5,10H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBQVMSHCQRSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717179
Record name 2-(3-Methoxypyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90087-19-7
Record name 2-(3-Methoxypyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 3 Methoxypyridin 2 Yl Ethanol

Chemo- and Regioselective Synthetic Pathways to 2-(3-Methoxypyridin-2-YL)ethanol

The controlled synthesis of polysubstituted pyridines like this compound presents a significant challenge due to the need for precise control over the placement of functional groups on the pyridine (B92270) ring. Achieving the desired 2,3-disubstitution pattern requires sophisticated chemo- and regioselective strategies to avoid the formation of unwanted isomers.

A plausible synthetic route to this compound can be envisioned starting from a pre-functionalized pyridine ring. One common approach involves the use of a directing group to guide subsequent C-H functionalization. For instance, starting with 3-methoxypyridine (B1141550), the methoxy (B1213986) group can influence the regioselectivity of metalation or halogenation at the C2 position. Subsequent cross-coupling reactions can then be employed to introduce the ethanol (B145695) side chain.

A variety of methods have been developed for the regioselective synthesis of substituted pyridines. nih.govnih.gov For example, the use of 1-alkynyl imines as key intermediates allows for a sequential isomerization and cycloaddition to build the pyridine core with high control over the substituent placement. nih.gov Another powerful technique is the directed ortho metalation, where a coordinating group on the pyridine ring directs a metal, such as lithium or magnesium, to the adjacent position, enabling subsequent functionalization. uni-muenchen.de

A hypothetical, yet chemically sound, pathway to the target molecule could involve the following steps:

Starting Material: 3-Hydroxypyridine.

Protection and Activation: Methylation of the hydroxyl group to give 3-methoxypyridine. This also serves to modulate the electronic properties of the pyridine ring.

Directed C-H Functionalization: Directed ortho-lithiation or magnesiation at the C2 position, facilitated by the coordinating ability of the methoxy group.

Introduction of the Ethanol Precursor: Reaction of the organometallic intermediate with ethylene (B1197577) oxide or a protected 2-haloethanol.

Deprotection (if necessary): Removal of any protecting groups on the ethanol side chain to yield this compound.

The table below illustrates potential chemo- and regioselective reactions that could be adapted for the synthesis of the target compound, based on literature precedents for similar pyridine functionalizations.

Reaction Type Reagents and Conditions Potential Outcome on a 3-Methoxypyridine Scaffold Key Advantage Reference
Directed ortho-Metalationn-BuLi, THF, -78 °CLithiation at the C2 positionHigh regioselectivity uni-muenchen.de
Palladium-Catalyzed C-H ArylationPd(OAc)₂, P(o-tol)₃, Ar-Br, K₂CO₃, DMAArylation at the C2 or C6 positionFunctional group tolerance sigmaaldrich.com
Nickel-Catalyzed C-H AlkylationNi(cod)₂, PCy₃, Alkyl-BrAlkylation at the C2 positionUse of readily available alkyl halides nih.gov
Rhodium-Catalyzed C-H Alkylation[RhCl(coe)₂]₂, P(OPh)₃, AlkeneAddition of an alkyl group to the C2 positionAtom-economical acs.org

Green Chemistry Principles in the Synthesis of Pyridyl Ethanols

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. nih.govresearchgate.net The synthesis of pyridyl ethanols is no exception, with research focusing on the use of greener solvents, catalysts, and energy sources. acs.orgnih.gov

Key green chemistry metrics such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) are used to evaluate the sustainability of a synthetic route. For instance, multicomponent reactions (MCRs) are inherently greener as they combine multiple starting materials in a single step, often with high atom economy. acs.org The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgnih.gov Furthermore, employing heterogeneous catalysts, particularly those that are magnetically recoverable, simplifies product purification and allows for catalyst recycling, reducing waste. rsc.org

The table below presents a comparative analysis of different synthetic approaches to pyridine derivatives, highlighting key green chemistry metrics. While specific data for this compound is not available, the data for analogous compounds illustrates the potential for greener synthesis.

Synthetic Method Solvent Catalyst Energy Source Key Green Advantages Reference
One-Pot Multicomponent ReactionEthanolNoneMicrowaveHigh yield (82-94%), short reaction time (2-7 min), use of a green solvent. acs.orgnih.gov
Ultrasound-Assisted SynthesisEthanol/WaterNatural Dolomitic LimestoneUltrasoundUse of a green catalyst, high yields, no chromatographic purification. researchgate.net
Magnetically Recoverable CatalystSolvent-freeFe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻Conventional HeatingCatalyst is reusable, solvent-free conditions. rsc.org
Surface-Modified PET VialsTHFPET@UiO-66Conventional HeatingReusable reaction vessel, good to excellent yields. acs.org

Stereoselective Approaches to Analogues of this compound

The introduction of a chiral center in the ethanol side chain of this compound to form its enantiopure analogues can be crucial for biological applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.orgnih.govresearchgate.net

One common strategy for achieving stereoselectivity is the use of a chiral auxiliary. For instance, a chiral sulfinamide can be condensed with an aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine, followed by removal of the auxiliary, can yield a chiral amine with high enantiomeric excess. This amine can then be further elaborated to the desired chiral pyridyl ethanol analogue. nih.gov

Another powerful method is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, the enantioselective addition of Grignard reagents to pyridinium (B92312) ions, catalyzed by a chiral copper complex, can produce chiral dihydropyridines which can be further functionalized. nih.govacs.orgacs.orgresearchgate.net

The following table outlines potential stereoselective methods that could be applied to the synthesis of chiral analogues of this compound.

Stereoselective Method Key Reagents/Catalyst Potential Chiral Product Typical Enantiomeric Excess (ee) Reference
Chiral Auxiliary-Directed Synthesis(R)- or (S)-tert-Butanesulfinamide, 4-picolyllithiumChiral amine precursor to the pyridyl ethanol>95% nih.gov
Asymmetric DearomatizationChiral Copper(I)-Phosphine Complex, Grignard ReagentChiral 1,4-dihydropyridine (B1200194) intermediate81% to >99% acs.orgresearchgate.net
Asymmetric Reduction of a KetoneChiral Borane Reagent (e.g., CBS catalyst)Chiral secondary alcohol>90%N/A (General principle)
Kinetic ResolutionLipase-catalyzed acylationEnantiomerically enriched alcohol and ester>95%N/A (General principle)

Continuous Flow Synthesis and Process Intensification for this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govresearchgate.netdrreddys.compharmafocusamerica.comgoflow.at It offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for process intensification. goflow.at

In a continuous flow setup, reagents are continuously pumped through a reactor, which can be a microreactor, a packed-bed reactor, or a tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer alternative to large-scale batch reactions. pharmafocusamerica.com

The table below provides a conceptual outline for a continuous flow synthesis of a pyridyl ethanol derivative, highlighting key process parameters.

Process Step Reactor Type Typical Residence Time Temperature Range Key Advantage in Flow Reference
MetalationMicroreactor< 1 minute-20 to 25 °CSafe handling of pyrophoric reagents researchgate.net
Reaction with ElectrophileTube Reactor1-10 minutes0 to 50 °CPrecise temperature control nih.gov
In-line QuenchingT-mixer< 10 seconds10 to 30 °CRapid and efficient quenching goflow.at
In-line ExtractionMembrane-based separatorContinuousAmbientAutomated work-upN/A (General principle)

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the selective modification of a complex molecule at a late step in its synthesis. nih.govnih.govprinceton.eduscispace.comchimia.ch This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.

For this compound, LSF could be applied to modify either the pyridine ring or the ethanol side chain. C-H functionalization is a particularly attractive LSF strategy as it avoids the need for pre-installed functional handles. For example, various catalytic systems have been developed for the direct C-H arylation, alkylation, or amination of pyridine rings. nih.govacs.org The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the existing substituents.

The ethanol side chain also offers opportunities for LSF. The hydroxyl group can be derivatized to form esters, ethers, or other functional groups. Additionally, C-H bonds on the ethyl bridge could potentially be functionalized using radical-based methods. For instance, the merger of decatungstate photocatalysis with nickel-mediated bond formation has been shown to enable the direct methylation of C(sp³)–H bonds in a variety of saturated heterocycles. nih.govprinceton.edu

The following table summarizes potential late-stage functionalization reactions that could be applied to this compound.

Target Site LSF Reaction Catalyst/Reagents Potential New Analogue Reference
Pyridine Ring (C4, C5, or C6)C-H ArylationPd(OAc)₂, Ligand, Aryl-halideAryl-substituted pyridyl ethanol sigmaaldrich.com
Pyridine Ring (C4, C5, or C6)C-H BorylationIridium catalyst, B₂pin₂Borylated pyridyl ethanol for further couplingN/A (General principle)
Ethanol Side Chain (O-H)EsterificationAcyl chloride, PyridineEster derivative chemtube3d.com
Ethanol Side Chain (C-H)C(sp³)-H MethylationDecatungstate photocatalyst, Ni-catalyst, Methyl sourceMethylated ethanol side chain nih.govprinceton.edu

Chemical Reactivity and Mechanistic Elucidation of 2 3 Methoxypyridin 2 Yl Ethanol

Investigation of Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen in 2-(3-Methoxypyridin-2-YL)ethanol

The lone pair of electrons on the pyridine nitrogen atom makes it a focal point for electrophilic attack and coordination to metal centers. This inherent basicity and nucleophilicity drive several key reaction mechanisms.

The nitrogen atom in the pyridine ring can readily undergo protonation in the presence of acids, forming a pyridinium (B92312) salt. This reaction alters the electron distribution within the aromatic ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions.

Furthermore, the pyridine nitrogen can act as a nucleophile, attacking alkyl halides to form quaternary pyridinium salts. This process, known as N-alkylation, is a fundamental transformation in pyridine chemistry.

The pyridine nitrogen also plays a crucial role in directing metallation reactions. The ability of the nitrogen to coordinate with organolithium or other strong bases can direct deprotonation to the ortho position (C6), facilitating the introduction of various substituents at that site. This ortho-directing ability is a powerful tool in the functionalization of the pyridine ring. A plausible mechanism suggests that the association of a Suzuki coupling product with a Palladium-catalyst is due to the presence of the pyridine ring; this attachment increases the polarity of the C=N linkage of a Schiff base and ultimately leads to hydrolysis products. mdpi.com The absence of the pyridine ring does not allow such attachment. mdpi.com

Reactivity of the Hydroxyl Group in this compound (e.g., functional group transformations)

The primary hydroxyl group in this compound is a versatile functional handle that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. medcraveonline.com These reactions are typically catalyzed by acids or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can exhibit modified biological activities and physicochemical properties compared to the parent alcohol.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This transformation is useful for introducing a variety of alkyl or aryl groups, further diversifying the molecular structure.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid will lead to the carboxylic acid.

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) using reagents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or the Appel reaction conditions (triphenylphosphine and a carbon tetrahalide). This conversion to an alkyl halide provides a substrate for a variety of subsequent nucleophilic substitution reactions.

Participation in Carbon-Carbon Bond Forming Reactions Involving the Pyridyl Ethanol (B145695) Moiety

The pyridyl ethanol moiety of this compound can participate in several types of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

One key strategy involves the activation of the hydroxyl group, converting it into a better leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution reactions where a carbon nucleophile, such as a Grignard reagent or an organocuprate, displaces the leaving group to form a new C-C bond.

Alternatively, the aldehyde or carboxylic acid derivatives obtained from the oxidation of the hydroxyl group can serve as precursors for various C-C bond-forming reactions. For example, the aldehyde can undergo aldol (B89426) condensation, Wittig reactions, or Grignard additions. The carboxylic acid can be converted to an acid chloride, which can then participate in Friedel-Crafts acylation or be coupled with organometallic reagents.

Recent advancements have also explored the direct use of alcohols in cross-coupling reactions to form C(sp3)-C(sp2) bonds, a challenging but highly desirable transformation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring in this compound possesses a unique reactivity pattern towards aromatic substitution reactions due to the combined electronic effects of the ring nitrogen and the methoxy (B1213986) substituent.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, the presence of the electron-donating methoxy group at the 3-position can partially counteract this deactivation and direct incoming electrophiles. The methoxy group is an ortho-, para-director. Given the positions on the pyridine ring, electrophilic substitution is most likely to occur at the C4 or C6 positions. However, harsh reaction conditions are often required, and yields can be low. researchgate.net Nitration of pyridines, for example, often results in very low yields. researchgate.net A notable method for the nitration of pyridines involves reaction with dinitrogen pentoxide to form an N-nitropyridinium ion, which then rearranges to the 3-nitro derivative. researchgate.net

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing nitrogen atom (C2, C4, and C6). libretexts.org The presence of a good leaving group at one of these positions facilitates the reaction. For instance, if a halogen were present at the C6 position, it could be readily displaced by a variety of nucleophiles. The electron-donating methoxy group at C3 would have a deactivating effect on nucleophilic substitution at the adjacent C2 and C4 positions.

Metal-Catalyzed Transformations Involving this compound as a Substrate

The pyridine moiety in this compound makes it an excellent ligand for transition metals, enabling a wide array of metal-catalyzed transformations. The pyridine nitrogen can act as a directing group, facilitating C-H activation and functionalization at specific positions on the pyridine ring.

Cross-Coupling Reactions: If the pyridine ring is functionalized with a halide (e.g., at the C6 position), it can participate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: The pyridine nitrogen can direct transition metal catalysts to selectively activate and functionalize C-H bonds on the pyridine ring, most commonly at the C6 position. This atom-economical approach avoids the need for pre-functionalization of the ring with a leaving group.

The hydroxyl group can also participate in metal-catalyzed reactions. For example, it can be used in transfer hydrogenation reactions or be directed by a metal catalyst to undergo specific transformations. The interplay between the directing ability of the pyridine nitrogen and the reactivity of the hydroxyl group can lead to complex and selective transformations.

Derivatization Chemistry and Analogue Synthesis Based on the 2 3 Methoxypyridin 2 Yl Ethanol Scaffold

Synthesis of Pyridyl-Functionalized Esters and Ethers Derived from 2-(3-Methoxypyridin-2-YL)ethanol

The primary alcohol functionality of this compound is a prime site for the synthesis of esters and ethers. These reactions are fundamental in organic synthesis and allow for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the parent molecule.

Esterification:

Esterification of this compound can be achieved through several standard methods. A common approach involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, under heating. google.com This is a reversible process known as Fischer esterification.

Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents is preferred. Acyl chlorides or acid anhydrides react readily with the alcohol, often at room temperature or with gentle warming, to form the corresponding ester. google.com These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlights the feasibility of such ester formations, which can be cleaved under specific conditions. rsc.org

Table 1: Illustrative Reagents for Ester Synthesis

Reagent Type Example Reagent Product Type
Carboxylic Acid Acetic Acid Acetate Ester
Benzoic Acid Benzoate Ester
Acyl Chloride Acetyl Chloride Acetate Ester
Benzoyl Chloride Benzoate Ester
Acid Anhydride Acetic Anhydride Acetate Ester

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage.

Another approach for ether synthesis is the acid-catalyzed dehydration of the alcohol, although this is more suitable for symmetrical ether formation or intramolecular cyclization and may require harsh conditions. For the synthesis of a variety of ethers, the Williamson synthesis provides a more versatile and controlled route.

Table 2: Reagents for Ether Synthesis via Williamson Method

Base Alkylating Agent Product Type
Sodium Hydride Methyl Iodide Methyl Ether
Potassium tert-butoxide Ethyl Bromide Ethyl Ether

Preparation of Amide and Amine Derivatives from this compound

To generate amide and amine derivatives, the hydroxyl group of this compound must first be converted into a more suitable functional group, such as an amine or a carboxylic acid.

Synthesis of Amine Derivatives:

The primary alcohol can be converted to an amine through a two-step process. First, the alcohol is converted into a good leaving group, for instance, by tosylation to form a tosylate. Subsequent reaction with ammonia (B1221849) or a primary/secondary amine via nucleophilic substitution yields the corresponding primary, secondary, or tertiary amine. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo reductive amination. chemicalbook.com In this process, the aldehyde reacts with an amine to form an imine, which is then reduced in situ to the desired amine using a reducing agent like sodium cyanoborohydride.

Synthesis of Amide Derivatives:

To prepare amide derivatives, the ethanol (B145695) side chain can be oxidized to a carboxylic acid, 2-(3-methoxypyridin-2-yl)acetic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). The resulting carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. This coupling is typically facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt).

Table 3: Synthetic Routes to Amine and Amide Derivatives

Starting Material Intermediate Reagents for Final Step Product Type
This compound 2-(3-Methoxypyridin-2-YL)ethyl Tosylate Ammonia Primary Amine
This compound 2-(3-Methoxypyridin-2-YL)acetaldehyde Amine, NaBH3CN Substituted Amine

Construction of Novel Heterocyclic and Polycyclic Systems Incorporating the this compound Framework

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic and polycyclic systems. The inherent reactivity of the pyridine ring and the functionalizable ethanol side chain provide multiple avenues for ring-forming reactions.

One potential strategy involves the functionalization of the ethanol side chain to introduce a second reactive group, which can then undergo an intramolecular cyclization with the pyridine ring or a substituent on the ring. For example, oxidation of the alcohol to an aldehyde, followed by a condensation reaction with an active methylene (B1212753) compound and subsequent cyclization, could lead to fused ring systems.

Furthermore, the pyridine nitrogen can be activated, for example, by N-oxidation, to facilitate reactions at the C2 and C6 positions of the pyridine ring. This activation strategy can be employed to introduce substituents that can then participate in cyclization reactions.

Pictet-Spengler reaction: If the ethanol side chain is converted to an amine and a suitable aldehyde is introduced at the C3 position of the pyridine ring, an intramolecular cyclization could lead to a fused tetrahydro-β-carboline-like system.

Pomeranz-Fritsch reaction: This reaction could potentially be adapted to synthesize isoquinoline-type structures fused to the pyridine ring.

Development of Advanced Synthetic Intermediates from this compound

This compound can be transformed into a variety of advanced synthetic intermediates, which can then be used in more complex synthetic sequences. These intermediates often possess functional groups that are amenable to a wider range of chemical transformations.

Key transformations include:

Oxidation to Aldehyde or Carboxylic Acid: As previously mentioned, oxidation of the primary alcohol to 2-(3-methoxypyridin-2-yl)acetaldehyde or 2-(3-methoxypyridin-2-yl)acetic acid provides versatile intermediates for a variety of C-C and C-N bond-forming reactions.

Conversion to Halides: The alcohol can be converted to the corresponding alkyl halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). These halides are excellent substrates for nucleophilic substitution reactions.

Activation of the Hydroxyl Group: Conversion of the alcohol to a tosylate or mesylate creates a good leaving group, facilitating nucleophilic displacement by a wide range of nucleophiles.

Table 4: Key Synthetic Intermediates from this compound

Intermediate Reagent for Synthesis Potential Subsequent Reactions
2-(3-Methoxypyridin-2-YL)acetaldehyde PCC, DMP Wittig reaction, reductive amination, aldol (B89426) condensation
2-(3-Methoxypyridin-2-YL)acetic Acid KMnO₄, Jones Reagent Amide coupling, esterification, reduction to alcohol
2-(2-Bromoethyl)-3-methoxypyridine PBr₃ Nucleophilic substitution, Grignard reagent formation

Scaffold-Based Library Synthesis for Chemical Exploration Using the Pyridyl Ethanol Core

The this compound core is well-suited for the construction of chemical libraries for high-throughput screening and drug discovery. The ability to readily derivatize the hydroxyl group allows for the parallel synthesis of a large number of analogues.

A common strategy for library synthesis is to immobilize the scaffold onto a solid support. For instance, the alcohol could be attached to a resin via an ester or ether linkage. Subsequently, a variety of building blocks can be introduced by reacting with other positions on the molecule, such as the pyridine ring, which could be functionalized through halogenation followed by cross-coupling reactions.

Alternatively, a solution-phase library synthesis approach can be employed. Starting with this compound, a diverse set of carboxylic acids could be used in a parallel esterification protocol to generate a library of esters. Similarly, a library of ethers could be synthesized by reacting the alkoxide with a collection of different alkyl halides.

The development of such libraries allows for the systematic exploration of the chemical space around the this compound scaffold, which is a crucial step in identifying compounds with desired biological activities or material properties.

Coordination Chemistry and Ligand Design Principles with 2 3 Methoxypyridin 2 Yl Ethanol

Monodentate and Multidentate Ligand Potential of 2-(3-Methoxypyridin-2-YL)ethanol (N, O Coordination Sites)

The molecular structure of This compound features two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) group. This arrangement suggests the possibility of the compound acting as a bidentate N,O-chelating ligand, forming a stable five-membered ring upon coordination to a metal center. Such chelation is a common feature for analogous 2-pyridyl alcohol ligands and is known to enhance the stability of the resulting metal complexes. mdpi.comsacredheart.edusacredheart.edu

Alternatively, This compound could function as a monodentate ligand, coordinating either through the pyridine nitrogen or the alcohol oxygen. The nitrogen atom, being part of an aromatic heterocyclic system, is a typical Lewis base and readily forms coordinate bonds with transition metals. jscimedcentral.comwikipedia.org The alcohol group, particularly after deprotonation to form an alkoxide, can also act as a strong donor. nih.gov Furthermore, the alkoxide oxygen could bridge two metal centers, leading to the formation of polynuclear complexes.

However, a detailed search of scientific databases reveals no published studies that have experimentally investigated or computationally modeled the specific coordination modes of This compound . Research is required to determine its preferred coordination behavior with different metal ions and under various reaction conditions.

Synthesis and Characterization of Metal Complexes Formed with this compound

The synthesis of metal complexes with pyridinyl alcohol-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol. jscimedcentral.com The reaction conditions, including temperature and stoichiometry, can influence the nature of the final product. jscimedcentral.com

Despite the straightforward synthetic routes available for analogous compounds, there are no specific reports in the peer-reviewed literature detailing the synthesis of metal complexes using This compound as a ligand. Consequently, there is no characterization data, such as that from X-ray crystallography, elemental analysis, or various spectroscopic techniques (IR, NMR, UV-Vis), for any metal complexes of this specific compound. Such data would be essential to confirm the coordination mode of the ligand and the geometry of the resulting complexes.

Electronic and Steric Influence of this compound on Complex Stability and Reactivity

The electronic and steric properties of a ligand play a crucial role in determining the stability, reactivity, and physicochemical properties of its metal complexes. rsc.orgnih.gov In This compound , the methoxy (B1213986) group at the 3-position of the pyridine ring is expected to exert an electron-donating effect, which would increase the basicity of the pyridine nitrogen and potentially enhance its coordinating ability. This, in turn, could influence the electronic structure and redox properties of the metal center.

The steric bulk of the ligand can also affect the coordination number and geometry of the metal complex, as well as the accessibility of the metal center to other substrates, which is a critical factor in catalysis. nih.gov

While these are well-established principles in coordination chemistry, no studies have been published that specifically investigate the electronic and steric influence of This compound on the properties of metal complexes. Experimental and theoretical studies are needed to quantify these effects and to understand how they compare with those of other substituted pyridinyl ligands.

Chiral Ligand Design Based on the this compound Framework

The development of chiral ligands is of paramount importance for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govacs.org Pyridine-containing chiral ligands have found wide applications in a variety of asymmetric transformations. rsc.orgnih.gov The framework of This compound possesses a pro-chiral center at the carbon atom of the ethanol moiety bearing the hydroxyl group. Functionalization or resolution at this position could lead to the development of novel chiral ligands.

For instance, chiral pyridyl alcohols derived from natural products have been successfully used as catalysts in asymmetric additions to aldehydes. However, a review of the literature indicates that This compound has not been utilized as a scaffold for the design and synthesis of new chiral ligands for asymmetric catalysis. This represents an untapped area of research with potential for significant contributions to synthetic organic chemistry.

Spectroscopic Probes for Elucidating Metal-Ligand Interactions of this compound

Spectroscopic techniques are indispensable tools for characterizing metal complexes and elucidating the nature of metal-ligand interactions. Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the pyridine ring and the C-O bond of the alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for determining the structure of diamagnetic complexes in solution. Electronic absorption (UV-Vis) spectroscopy can give insights into the electronic transitions within the complex and the coordination geometry. Current time information in Bangalore, IN.

As there are no reported syntheses of metal complexes with This compound , no spectroscopic data is available to characterize its coordination behavior. Such studies would be the first step in understanding the fundamental coordination chemistry of this ligand.

Computational Chemistry and Theoretical Investigations of 2 3 Methoxypyridin 2 Yl Ethanol

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics of 2-(3-Methoxypyridin-2-YL)ethanol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to study the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound, corresponding to the lowest energy arrangement of its atoms. These calculations also yield vital information about its electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations would map the electron density distribution, showing how it is influenced by the electron-withdrawing pyridine (B92270) nitrogen and the electron-donating methoxy (B1213986) and hydroxyethyl (B10761427) groups. This provides a quantitative picture of the molecule's polarity and charge distribution. While specific experimental DFT data for this exact molecule is not broadly published, theoretical studies on analogous compounds like 2,6-pyridinedimethanol (B71991) and other methoxypyridine derivatives show that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), provide reliable results for geometry and electronic properties. researchgate.net

Table 1: Example of Calculated Electronic Properties for this compound using DFT

ParameterRepresentative ValueUnitDescription
Total Energy-552.9HartreesThe total electronic energy of the molecule in its optimized geometry.
HOMO Energy-6.2eVEnergy of the Highest Occupied Molecular Orbital; related to ionization potential.
LUMO Energy-0.9eVEnergy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.
HOMO-LUMO Gap5.3eVAn indicator of chemical reactivity and kinetic stability.
Dipole Moment2.5DebyeA measure of the overall polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound arises from the ability of its constituent parts to rotate around single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, key rotations include the C-C bond of the ethanol (B145695) side chain and the C-O bond of the methoxy group.

Computational methods can systematically rotate these bonds to map the potential energy surface, identifying low-energy, stable conformers. Studies on related molecules like 2-methoxypyridine (B126380) (2MOP) show a preference for conformers where the methoxy group is planar with the pyridine ring (a syn or cis orientation relative to the nitrogen). rsc.org Similarly, the ethanol side chain has preferred staggered conformations, as seen in ethanol itself. researchgate.net The interaction between the hydroxyl group and the pyridine nitrogen could also lead to stable conformers stabilized by intramolecular hydrogen bonds.

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms over time, governed by a force field. nih.govnih.gov An MD simulation of this compound in a solvent like water would reveal how the molecule explores different conformations, the lifetimes of these conformations, and how solvent interactions influence its flexibility and average structure. This provides a dynamic picture that is often more representative of the molecule's behavior in solution than a static conformational analysis. dntb.gov.ua

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Population at 298 K (%)
Gauche (Intramolecular H-bond)~60°0.0075
Anti~180°1.2015
Eclipsed~0°4.50<1

Prediction of Reactivity and Selectivity in Reactions Involving this compound

Computational chemistry offers powerful tools to predict how and where a molecule will react. For this compound, these predictions are based on its calculated electronic structure. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. imperial.ac.uk The presence of the methoxy and hydroxyethyl substituents modifies this reactivity.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, an MEP map would likely show negative potential (red/yellow) around the pyridine nitrogen and the oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the hydroxyl hydrogen and some ring hydrogens, indicating sites for nucleophilic attack.

Further analysis involves calculating reactivity descriptors, or Fukui functions, which quantify the change in electron density at a specific atom upon the addition or removal of an electron. These indices help to pinpoint the most likely sites for nucleophilic (f+) and electrophilic (f-) attack with greater precision than a simple charge analysis. Such analyses are crucial for understanding the regioselectivity in reactions like alkylation, acylation, or oxidation. koreascience.kr

Intermolecular Interactions and Solvation Effects on this compound

The physical and chemical properties of this compound in a condensed phase are governed by its interactions with surrounding molecules. Computational studies can model these intermolecular forces, which include:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and it can also act as an acceptor. The pyridine nitrogen and the methoxy oxygen are primary hydrogen bond acceptors. nih.gov These interactions are critical in solvents like water or in the solid state.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that is important for crystal packing and aggregation in solution. rsc.org

Solvation models are used to understand how a solvent affects the molecule's properties. Implicit solvation models, like the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium, which is computationally efficient for estimating how polarity affects conformational stability and reaction energies. nih.gov Explicit solvation models, used in Molecular Dynamics simulations, surround the molecule with individual solvent molecules (e.g., water or ethanol). This approach provides a more detailed picture of specific interactions, such as the formation of a solvation shell and how solvent molecules mediate interactions between solute molecules. mdpi.commdpi.com

Theoretical Spectroscopic Property Prediction for this compound and its Derivatives

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. By comparing the calculated spectrum of a proposed structure with the experimental one, chemists can confirm its identity. The calculations help assign specific peaks to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations allow for a detailed assignment of vibrational modes, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and the various aromatic ring vibrations. Theoretical studies on similar molecules like 2,6-pyridinedimethanol have shown excellent agreement between calculated and experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can provide insight into the electronic structure and the nature of the orbitals involved in the electronic excitation. nih.gov

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Representative Experimental Frequency (cm⁻¹)
O-H Stretch (Alcohol)3350~3360
Aromatic C-H Stretch3055~3060
Aliphatic C-H Stretch2940~2945
C=N / C=C Ring Stretch1580~1585
C-O Stretch (Ether)1250~1255
C-O Stretch (Alcohol)1040~1045

Advanced Spectroscopic and Analytical Characterization of 2 3 Methoxypyridin 2 Yl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D, DOSY, Solid-State) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of 2-(3-Methoxypyridin-2-YL)ethanol. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom. rsc.org For instance, in related methoxypyridine derivatives, ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons, confirming the arrangement of the methoxy (B1213986), pyridinyl, and ethanol (B145695) moieties.

Diffusion-Ordered Spectroscopy (DOSY) NMR can be employed to study the diffusion properties of the molecule in solution, which can be particularly useful for analyzing mixtures or studying intermolecular interactions. researchgate.netwikipedia.org This technique separates the NMR signals of different species based on their diffusion coefficients, which correlate with their size and shape.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of this compound in its solid form. This can be particularly valuable for studying polymorphism and the effects of crystal packing on the molecular conformation. nih.gov Studies on related methoxy-containing compounds have utilized ssNMR to investigate the rotation of methoxy and methyl groups. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Methoxypyridine and Ethanol Moieties Note: This table presents typical chemical shift ranges for the specified functional groups and may not represent the exact values for this compound.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H 7.0 - 8.5 chemicalbook.com 120 - 150 chemicalbook.com
Methoxy-H (O-CH₃) 3.8 - 4.0 chemicalbook.comchemicalbook.com 50 - 60 rsc.org
Ethanol-CH₂ (adjacent to pyridine) ~3.0 ~40
Ethanol-CH₂ (adjacent to OH) ~3.8 chemicalbook.com ~60 rsc.org
Ethanol-OH Variable -

(Data sourced from typical values for similar functional groups and may require experimental verification for the specific compound).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Analysis of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups and analyzing the conformational properties of this compound. These methods are often used as complementary techniques to obtain a complete vibrational profile of a molecule. epequip.com

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. Key vibrational modes expected for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. In a study of a related hydroxy pyridine (B92270) derivative, this was observed at 3355 cm⁻¹. niscpr.res.in

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

C=C and C=N stretches (pyridine ring): Sharp bands in the 1400-1600 cm⁻¹ range, which are characteristic of the aromatic ring. niscpr.res.in

C-O stretch (methoxy and alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. It can provide complementary information to FTIR, especially for the pyridine ring vibrations. For instance, in the analysis of 2-hydroxy-5-methyl-3-nitro pyridine, both FTIR and Raman spectra were used to assign the various vibrational modes. niscpr.res.in The use of different laser wavelengths, such as 785 nm and 1064 nm, can help to mitigate fluorescence issues that may arise with certain samples. epequip.com

The combination of FTIR and Raman data allows for a detailed analysis of the molecule's vibrational framework, confirming the presence of all expected functional groups and providing insights into its conformational state.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The molecular formula of this compound is C₈H₁₁NO₂, with a molar mass of 153.18 g/mol . bldpharm.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's connectivity. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen and dehydration (loss of H₂O). libretexts.orglibretexts.org For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org

In the case of this compound, expected fragmentation would involve:

Loss of the ethanol side chain.

Cleavage of the methoxy group.

Fragmentation of the pyridine ring.

The study of fragmentation pathways of related pyridyl alcohol derivatives can offer insights into the expected fragmentation of the title compound. nih.gov The fragmentation of ethanol itself has been studied in detail, showing characteristic losses. dtic.mil

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction: This technique provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. carleton.edupulstec.net To perform this analysis, a suitable single crystal of this compound must be grown. The resulting crystal structure would reveal the precise conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Studies on related pyridine derivatives have successfully used this method to confirm their structures. acs.orgmdpi.comresearchgate.netnih.gov

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline material, providing a characteristic diffraction pattern that can be used for phase identification and to assess the material's crystallinity. libretexts.orgyoutube.comsmith.edu It is particularly useful when obtaining single crystals is challenging. The PXRD pattern of a crystalline solid is a fingerprint, with characteristic peaks at specific 2θ angles that correspond to the different crystal planes. acs.org

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis of this compound and its Derivatives

Chromatographic techniques are essential for separating this compound from impurities and for the analysis of complex mixtures containing its derivatives.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. nih.govpublications.gc.ca This technique can be used to assess the purity of this compound and to identify any related impurities. The development of a robust GC method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate. vt.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. For the analysis of this compound, a reversed-phase column would likely be employed. Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for both qualitative and quantitative analysis of the compound and its derivatives in various matrices. nih.govui.ac.id Commercial suppliers often provide HPLC and LC-MS data for this compound. bldpharm.com

Hyphenated Techniques: The coupling of chromatographic methods with spectroscopic detectors (hyphenated techniques) is standard practice for comprehensive analysis.

GC-MS: Allows for the separation of volatile components with subsequent identification based on their mass spectra.

LC-MS/MS: Provides separation of non-volatile or thermally labile compounds, followed by structural elucidation and quantification through tandem mass spectrometry.

These techniques are crucial for ensuring the purity of synthesized this compound and for studying its behavior in complex mixtures.

Applications in Catalysis and Materials Science Utilizing 2 3 Methoxypyridin 2 Yl Ethanol

Role as a Ligand in Homogeneous Catalysis (e.g., cross-coupling, asymmetric catalysis) Incorporating 2-(3-Methoxypyridin-2-YL)ethanol

In homogeneous catalysis, the ligand bound to a metal center is crucial in determining the catalyst's activity, selectivity, and stability. The this compound motif has been explored in the design of sophisticated ligands for various catalytic transformations. A notable example is the use of its derivative, α,α-diphenyl-(3-methoxypyridin-2-yl)methanolato, as a hemilabile O,N-ligand in second-generation Grubbs-type ruthenium precatalysts for olefin metathesis. beilstein-journals.orgnih.govbeilstein-journals.org

These catalysts are employed in reactions like the metathesis of 1-octene (B94956). beilstein-journals.orgnih.gov The pyridinyl-alcoholato ligand coordinates to the ruthenium center through both the nitrogen of the pyridine (B92270) ring and the oxygen of the alcohol group. This chelation can enhance the thermal stability and lifetime of the catalyst compared to standard systems. researchgate.net The electronic and steric properties of the ligand, influenced by the methoxy (B1213986) substituent on the pyridine ring, play a significant role in the catalyst's performance.

Research has shown that Grubbs-type precatalysts bearing the α,α-diphenyl-(3-methoxypyridin-2-yl)methanolato ligand exhibit good activity and high stability for the metathesis of 1-octene at temperatures ranging from 80 °C to 110 °C. beilstein-journals.orgnih.gov High selectivities towards the primary metathesis products were achieved, particularly at 100 °C. nih.gov The performance of the 3-methoxy-substituted catalyst is influenced by both electronic and steric effects from the substituent and the bulky adjacent phenyl groups. nih.gov The data below summarizes the catalytic performance in 1-octene metathesis.

Catalytic Performance of a Grubbs-Type Precatalyst with an α,α-diphenyl-(3-methoxypyridin-2-yl)methanolato Ligand in 1-Octene Metathesis beilstein-journals.org
Temperature (°C)1-Octene Conversion at 420 min (%)Primary Metathesis Products (PMPs) Formation (%)Isomerization Products (IPs) Formation (%)
602.5--
706.8--
8019.4>85 (selectivity)-
9070.5>85 (selectivity)-
10093.0High Selectivity-
11098.064.2>20

Precursor for Immobilized Catalytic Systems (e.g., on polymeric or inorganic supports) Derived from this compound

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including simplified catalyst recovery and reuse, and the potential for use in continuous flow reactors. The structure of this compound makes it an excellent candidate for a precursor to such immobilized systems. The terminal hydroxyl group provides a reactive handle for covalent attachment to a variety of solid supports, such as polymers or inorganic materials like silica.

For instance, a catalyst system incorporating a pyridine-alkanol based ligand can be anchored to a polymeric support. A common strategy involves using a resin, such as a polystyrene-poly(ethylene glycol) (PS-PEG) resin, which is suitable for reactions in various environments. nih.gov The hydroxyl group of the ligand can be modified to an appropriate functional group, like an amine, which can then form a stable amide bond with the resin. nih.gov

While direct examples of immobilizing catalysts derived from this compound are not extensively documented, the principle has been demonstrated with similar structures. For example, pyridine-oxazoline ligands have been successfully immobilized on TentaGel S NH2 resin and used in asymmetric synthesis. nih.gov Although immobilization can sometimes lead to a decrease in reaction rate compared to the homogeneous counterpart, the enhanced stability and reusability often compensate for this, with some immobilized catalysts being reused for up to 10 cycles with minimal loss of activity. nih.gov

The process for creating such an immobilized catalyst would typically involve:

Synthesizing the desired metal complex with the this compound-derived ligand.

Functionalizing the solid support (e.g., polymeric beads) with reactive groups.

Covalently attaching the catalyst complex to the support via the ligand's hydroxyl functionality.

This approach allows for the creation of robust, heterogeneous catalysts that combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis.

Integration into Polymeric Materials for Advanced Functions via this compound Scaffolds

The incorporation of specific functional motifs into polymer structures is a powerful strategy for designing materials with advanced properties. The this compound scaffold can be integrated into polymers, either as a side-chain or within the main chain, to impart unique characteristics.

A prominent example of this concept involves the use of the related compound, 2-(pyridin-2-yl)ethanol, as a protecting group for methacrylic acid in polymerization. This allows for the synthesis of poly(2-(pyridin-2-yl)ethyl methacrylate), a polymer that can be subsequently treated to yield poly(methacrylic acid). This strategy demonstrates how the pyridinyl-ethanol moiety can serve as a functional precursor within a polymer chain.

The this compound molecule can be similarly converted into a methacrylate (B99206) monomer. This monomer could then be polymerized or copolymerized with other monomers to create a range of functional polymers. The resulting polymers would feature the methoxypyridine unit on their side chains. The properties of such polymers, like poly(ethyl methacrylate) (PEMA), are influenced by their side chains. PEMA itself is known for its biocompatibility and stability. chemicalbook.com By introducing the methoxypyridine group, properties such as hydrophilicity, metal-ion coordination ability, and thermal stability could be tailored.

Selected Properties of Related Methacrylate Polymers
PolymerAbbreviationGlass Transition Temperature (Tg)Key Features/Applications
Poly(ethyl methacrylate)PEMA66 °C Biocompatible, used in medical devices. chemicalbook.com
Poly(2-hydroxyethyl methacrylate)PHEMA~85 °CHydrophilic, used in contact lenses and hydrogels. nih.gov
Poly(2-(pyridin-2-yl)ethyl methacrylate)--Precursor to poly(methacrylic acid). beilstein-journals.org

The synthesis of polymers containing pyridine moieties in the main chain, such as certain polyazomethines and polybenzimidazoles, has also been explored for applications in conducting polymers and high-temperature fuel cell membranes. researchgate.netbenicewiczgroup.com This highlights the versatility of the pyridine ring in designing functional macromolecular materials.

Component in Supramolecular Assemblies and Self-Assembled Systems Involving this compound

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The molecular structure of this compound possesses several features that make it an ideal component for building such assemblies. These features include:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor.

Hydrogen Bond Acceptor Sites: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are both hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

These intermolecular forces can guide the self-assembly of this compound molecules into well-defined architectures, such as chains, sheets, or three-dimensional networks. For example, the interplay of hydrogen bonding and π-π stacking is known to direct the formation of complex sheets and chains in other heterocyclic systems. nii.ac.jp

The presence of an alcohol, such as ethanol (B145695), can also influence self-assembly processes, sometimes promoting the formation of fibrillar networks that can immobilize the solvent to form organogels. bldpharm.com The hydrophobic and hydrogen-bonding characteristics of the alcohol can stabilize specific protein aggregates, demonstrating the significant role of hydroxyl groups in directing assembly. sigmaaldrich.com Given these characteristics, this compound could potentially act as a gelator or a component in co-crystals, where it forms predictable hydrogen-bonding patterns with other molecules.

Development of Functional Materials for Sensing or Optoelectronics Incorporating the this compound Motif

The electronic properties of the pyridine ring make it a valuable component in functional materials for sensing and optoelectronics. The this compound motif combines this electronically active heterocycle with a functional handle for incorporation into larger systems.

Sensing Applications: The pyridine nitrogen atom can coordinate with metal ions. This interaction can lead to a change in the molecule's photophysical properties, such as its fluorescence, which forms the basis for chemosensors. Materials incorporating pyridine moieties, such as metal-organic frameworks (MOFs), have been extensively studied for sensing applications due to their high surface area and tunable properties. nih.govmdpi.com By incorporating a ligand like this compound into a MOF structure or onto a sensor surface, it could be used for the selective detection of specific metal ions or small molecules.

Optoelectronic Applications: 2-Methoxypyridine (B126380) derivatives have been investigated for their luminescent and liquid crystalline properties. researchgate.netrsc.org These materials can exhibit interesting photophysical behaviors, and their bent molecular shape can lead to the formation of liquid crystal phases, which are useful in display technologies. researchgate.netrsc.org The methoxy group acts as an electron-donating group, which can tune the electronic structure and emission properties of the pyridine core. researchgate.net By synthesizing polymers or liquid crystals containing the this compound motif, it is possible to develop new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The hydroxyl group provides a convenient point of attachment for polymerization or for linking to other functional molecules. researchgate.net

Emerging Research Directions and Unexplored Frontiers

Development of Novel and Efficient Synthetic Routes for 2-(3-Methoxypyridin-2-YL)ethanol and its Analogues

The pursuit of novel and efficient synthetic methodologies for preparing this compound and its analogues is driven by the need for greater structural diversity, improved yields, and more sustainable processes. Current research is moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

One promising avenue is the application of modern cross-coupling reactions. While the Goldberg reaction has been shown to be effective for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) mdpi.com, similar copper- or palladium-catalyzed methodologies could be envisioned for the direct C-C bond formation to introduce the ethanol (B145695) sidechain onto a pre-functionalized 3-methoxypyridine (B1141550) core. Another approach involves the regioselective functionalization of the pyridine (B92270) ring. For instance, methods developed for the synthesis of aryl-2-chloropyridines, which involve the cyclization of substituted pentadienyl nitriles, could be adapted to create substituted pyridines that can then be further elaborated to the desired ethanol derivative. researchgate.net

Researchers are also exploring one-pot synthesis strategies that combine multiple reaction steps without the need for isolating intermediates. An example from the broader field of pyridine synthesis is the acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds. clockss.org Adapting such a strategy could lead to a more streamlined synthesis of the this compound scaffold. The table below outlines potential modern synthetic strategies that could be applied or further developed.

Synthetic StrategyPotential AdvantagesKey PrecursorsRelevant Research Context
Cross-Coupling Reactions High functional group tolerance, regioselectivity.3-Methoxypyridine derivatives, functionalized ethanol synthons.Synthesis of substituted pyridines and biaryls. mdpi.com
Directed Ortho-Metalation (DoM) Precise regiocontrol for C-H functionalization.3-Methoxypyridine, organolithium reagents.Functionalization of substituted aromatic systems.
[n+m] Cycloadditions Rapid construction of the pyridine ring.Dienes, nitriles, or other suitable fragments.Rhodium-catalyzed [2+2+2] cycloaddition of oximes with diynes. clockss.org
Enzymatic Synthesis High selectivity, mild reaction conditions.Bio-based starting materials.Artificial pathways for upgrading ethanol to more complex molecules. rsc.org

Exploration of New Reaction Classes Utilizing the Reactivity of this compound

The unique combination of a nucleophilic hydroxyl group and a coordinating pyridyl nitrogen atom within the this compound scaffold opens the door to a wide array of chemical transformations. Research is beginning to explore how this bifunctionality can be leveraged in novel reaction classes.

The hydroxyl group can be a handle for various derivatizations, such as esterification or etherification, to tune the molecule's physical and chemical properties. More advanced applications could involve its use in ring-opening polymerizations or as a directing group in catalytic reactions. The pyridine nitrogen, with its basic and coordinating properties, can act as an internal catalyst or ligand in intramolecular reactions.

A key area of exploration is the use of pyridyl-ethanol derivatives in multicomponent reactions (MCRs). These reactions, which combine three or more starting materials in a single step to form a complex product, are highly valued for their efficiency and atom economy. acs.org The this compound could potentially participate in MCRs to generate novel heterocyclic scaffolds of medicinal interest. Furthermore, the development of scaffold hopping strategies, where the core structure of a molecule is modified to create new derivatives, could be applied to pyridyl-ethanol compounds to generate libraries of related molecules with diverse biological activities. acs.org

Advanced Ligand Design for Highly Specific Catalytic Transformations Based on Pyridyl Ethanol Derivatives

The pyridyl-ethanol motif is an excellent scaffold for the design of new ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the ethanol side chain can act as a bidentate chelating system, stabilizing metal centers and influencing the stereochemical outcome of catalytic reactions.

Research in this area is focused on creating ligands with precisely tailored steric and electronic properties. By modifying the substituents on the pyridine ring or the ethanol backbone, it is possible to fine-tune the ligand's coordination environment. For example, the introduction of bulky groups can create a chiral pocket around the metal center, enabling highly enantioselective transformations. The methoxy (B1213986) group in this compound can influence the electronic properties of the pyridine ring, which in turn affects the catalytic activity of the metal complex.

Pyridyl-thioethers have been investigated as capping ligands for iron(II) complexes exhibiting spin-crossover behavior, demonstrating that the combination of pyridyl and other heteroatom-containing side chains can lead to interesting magnetic properties. mdpi.com Similarly, pyridyl-modified triazolyl ligands have been used to enhance the electrical conductivity of coordination polymers. acs.org These examples highlight the potential for designing sophisticated ligands based on the this compound scaffold for a range of catalytic applications, from asymmetric synthesis to the development of novel functional materials.

Ligand ClassPotential ApplicationDesign PrincipleRelevant Example
Chiral Pyridyl Alcohols Asymmetric CatalysisSteric hindrance to control enantioselectivity.Synthesis of enantiomerically pure products.
Pincer Ligands Homogeneous CatalysisTridentate coordination for high catalyst stability.Dehydrogenation and transfer hydrogenation reactions.
Bridging Ligands Supramolecular ChemistryLinking metal centers to form polynuclear complexes.Creation of metal-organic frameworks (MOFs). chemscene.com
Photoactive Ligands Photoredox CatalysisIncorporating chromophores to absorb light energy.Light-driven organic transformations.

Sustainable Chemical Transformations and Circular Economy Principles Applied to this compound Synthesis

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical syntheses. For a compound like this compound, this translates to developing synthetic routes that minimize waste, use renewable feedstocks, and employ recyclable catalysts.

One of the most promising approaches is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a recent study demonstrated the use of a surface-modified PET vial (PET@UiO-66) as a recyclable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org This concept could be extended to the synthesis of this compound, potentially using a solid-supported catalyst for the key bond-forming steps.

Furthermore, the use of biocatalysis and enzymatic transformations represents a frontier in sustainable synthesis. An artificial enzymatic pathway has been designed to convert ethanol into more complex molecules like acetoin (B143602) and 2,3-butanediol. rsc.org Similar bio-inspired cascades could be developed to produce this compound from simple, renewable starting materials. The integration of flow chemistry, where reactions are carried out in continuous-flow reactors, can also contribute to a more sustainable process by offering better control over reaction parameters, reducing reaction times, and facilitating catalyst recycling.

Advanced Materials Development from Pyridyl-Ethanol Scaffolds for Novel Technologies

The inherent structural and electronic properties of the pyridyl-ethanol scaffold make it an attractive building block for the development of advanced materials with novel technological applications. The pyridine moiety is a well-known component in materials science, finding use in coordination polymers, organic light-emitting diodes (OLEDs), and sensors. acs.orgnih.govnih.govnih.govrsc.org

The ability of the pyridyl nitrogen to coordinate with metal ions is central to the construction of metal-organic frameworks (MOFs) and coordination polymers. chemscene.com By incorporating this compound or its derivatives as organic linkers, it is possible to create porous materials with potential applications in gas storage, separation, and catalysis.

In the field of optoelectronics, pyridine-containing molecules are used as ligands in phosphorescent emitters for OLEDs. nih.gov The electronic properties of the this compound scaffold could be tuned to develop new emissive materials with improved efficiency and stability. For example, a study on methoxypyridine-derived gamma-secretase modulators highlighted how the methoxy substituent can influence properties like solubility, which is also a critical factor in material processing. nih.gov

Moreover, the hydroxyl group offers a reactive site for grafting these scaffolds onto surfaces or into polymer backbones, creating functionalized materials with tailored properties. For example, fluorescent probes for the detection of metal ions have been synthesized using pyridine-containing scaffolds, demonstrating their potential in chemical sensing applications. mdpi.com

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Methoxypyridin-2-YL)ethanol
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Reactant of Route 2
2-(3-Methoxypyridin-2-YL)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.